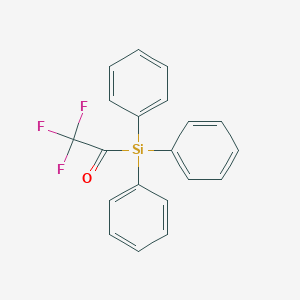

2,2,2-Trifluoro-1-(triphenylsilyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-triphenylsilylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3OSi/c21-20(22,23)19(24)25(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQZKOCPXUISGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452361 | |

| Record name | Silane, triphenyl(trifluoroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141334-25-0 | |

| Record name | Silane, triphenyl(trifluoroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Acylsilanes are a unique class of organic compounds characterized by a silicon atom directly bonded to a carbonyl carbon. This arrangement imparts distinct chemical properties, including altered carbonyl reactivity and utility as acyl anion synthons. The incorporation of a trifluoromethyl group into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone emerges as a compound of significant interest, combining the unique reactivity of an acylsilane with the advantageous properties of a trifluoromethyl ketone. This guide explores the synthetic approaches to this target molecule.

Proposed Synthetic Pathways

The most logical approach to the synthesis of this compound involves the nucleophilic attack of a triphenylsilyl anion equivalent on an electrophilic trifluoroacetylating agent. Two primary variations of this strategy are presented below.

Pathway A: Acylation of Triphenylsilyllithium with Trifluoroacetic Anhydride

This approach utilizes the highly reactive triphenylsilyllithium as the nucleophile and trifluoroacetic anhydride as the trifluoroacetylating agent. The reaction is expected to proceed rapidly at low temperatures.

Caption: Synthetic route via acylation of triphenylsilyllithium.

Pathway B: Acylation of Triphenylsilyllithium with Ethyl Trifluoroacetate

An alternative to the highly reactive trifluoroacetic anhydride is the use of an ester, such as ethyl trifluoroacetate. This reaction may offer better control and selectivity, potentially reducing side reactions.

Caption: Synthetic route using ethyl trifluoroacetate as the acylating agent.

Experimental Protocols (Proposed)

The following are detailed, proposed experimental protocols for the synthesis of this compound based on the pathways described above. These protocols are derived from standard procedures for analogous chemical transformations.

General Considerations

-

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

-

Glassware should be oven-dried prior to use.

-

Reagents should be of high purity. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl.

Protocol for Pathway A: Acylation with Trifluoroacetic Anhydride

Step 1: Preparation of Triphenylsilyllithium

-

To a stirred solution of triphenylsilane (1.0 eq) in anhydrous THF (0.2 M) at 0 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

-

Stir the resulting solution at 0 °C for 1 hour. The formation of the reddish-orange solution indicates the generation of triphenylsilyllithium.

Step 2: Acylation Reaction

-

Cool the freshly prepared solution of triphenylsilyllithium to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of trifluoroacetic anhydride (1.2 eq) in anhydrous THF (1.0 M) to the silyllithium solution via syringe.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 1 hour.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Protocol for Pathway B: Acylation with Ethyl Trifluoroacetate

Step 1: Preparation of Triphenylsilyllithium

-

Follow the procedure outlined in Step 1 of Protocol 3.2.

Step 2: Acylation Reaction

-

Cool the freshly prepared solution of triphenylsilyllithium to -78 °C.

-

Add ethyl trifluoroacetate (1.2 eq) dropwise to the silyllithium solution.

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

Step 3: Work-up and Purification

-

Follow the procedure outlined in Step 3 of Protocol 3.2.

Data Presentation

The following tables summarize the key reaction parameters for the proposed synthetic pathways. The expected yields are estimates based on similar reactions reported in the literature.

Table 1: Reactants and Stoichiometry

| Reagent | Pathway A (eq) | Pathway B (eq) |

| Triphenylsilane | 1.0 | 1.0 |

| n-Butyllithium | 1.1 | 1.1 |

| Trifluoroacetic Anhydride | 1.2 | - |

| Ethyl Trifluoroacetate | - | 1.2 |

Table 2: Reaction Conditions

| Parameter | Pathway A | Pathway B |

| Solvent | Anhydrous THF | Anhydrous THF |

| Temperature (°C) | -78 to rt | -78 to rt |

| Reaction Time (h) | 3 | 12 |

| Atmosphere | Inert (Ar or N₂) | Inert (Ar or N₂) |

| Expected Yield (%) | 60-75 | 50-65 |

Logical Workflow Diagram

The overall workflow for the synthesis and characterization of the target compound is depicted below.

Caption: General workflow for the synthesis and purification of the target compound.

Safety Considerations

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

-

Trifluoroacetic anhydride is corrosive and highly reactive with water. It should be handled in a fume hood with appropriate personal protective equipment.

-

The reaction should be quenched carefully at low temperatures to control any exothermic processes.

Conclusion

This technical guide provides a well-founded theoretical framework for the synthesis of this compound. The proposed pathways, utilizing the acylation of triphenylsilyllithium, are based on established and reliable organic chemistry principles. The detailed protocols and workflow diagrams are intended to serve as a valuable resource for researchers embarking on the synthesis of this and other novel fluorinated acylsilanes. Further experimental optimization may be required to achieve high yields and purity. The successful synthesis of this molecule will provide a valuable building block for the development of new chemical entities in the pharmaceutical and agrochemical industries.

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone

CAS Number: 141334-25-0

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone, a key reagent in modern organic synthesis, particularly for the introduction of the trifluoromethyl group. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Data

This compound, also known as trifluoroacetyltriphenylsilane, is a versatile building block in organic chemistry. Its unique structure, combining a trifluoromethyl group with a triphenylsilyl moiety, imparts valuable reactivity.

| Property | Value | Reference |

| CAS Number | 141334-25-0 | [1] |

| Molecular Formula | C₂₀H₁₅F₃OSi | [1] |

| Molecular Weight | 356.41 g/mol | [1] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [1] |

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, the synthesis of analogous acylsilanes and trifluoroacetyl compounds provides insight into potential synthetic routes. A plausible approach involves the reaction of a triphenylsilyl-containing nucleophile with a trifluoroacetyl electrophile.

One general method for the formation of a silicon-carbon bond is the reaction of an organolithium or Grignard reagent with a chlorosilane. For instance, the synthesis of (3-Bromophenyl)triphenylsilane is achieved by reacting 1,3-dibromobenzene with n-butyllithium followed by chlorotriphenylsilane. A similar strategy could be envisioned for the synthesis of the target molecule.

Applications in Trifluoromethylation

The primary application of this compound is as a reagent for the introduction of the trifluoromethyl (CF₃) group into organic molecules. The CF₃ group is a crucial substituent in many pharmaceutical and agrochemical compounds due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.

The reactivity of this compound is analogous to other trifluoromethylating agents, such as (trifluoromethyl)trimethylsilane (TMSCF₃), which is widely used for the nucleophilic trifluoromethylation of carbonyl compounds. The reaction is typically initiated by a fluoride source, which attacks the silicon atom, liberating a trifluoromethyl anion equivalent that then reacts with an electrophile.

General Reaction Pathway for Trifluoromethylation

The trifluoromethylation of carbonyl compounds using silyl-trifluoromethyl reagents generally proceeds via the following pathway:

References

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Initial Statement on Data Availability: Despite a comprehensive search of scientific literature and chemical databases, detailed experimental and spectroscopic data for 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone remains largely unavailable in published resources. While basic identifiers and supplier-provided information are accessible, in-depth characterization data such as melting point, boiling point, and detailed NMR, IR, and mass spectrometry results have not been located in the public domain. This guide, therefore, focuses on the available information and provides a general context based on the properties and reactivity of structurally similar compounds.

Core Properties

Basic chemical information for this compound has been aggregated from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 141334-25-0 | Chemical Supplier Catalogs |

| Molecular Formula | C₂₀H₁₅F₃OSi | Chemical Supplier Catalogs |

| Molecular Weight | 356.41 g/mol | Chemical Supplier Catalogs |

| General Description | A reagent used for the introduction of trifluoromethyl groups in organic synthesis. It is considered valuable for the development of pharmaceuticals, agrochemicals, and materials with enhanced properties. It acts as a versatile building block in constructing complex organic structures, particularly in fluorination reactions. | MySkinRecipes[1] |

| Storage Conditions | 2-8°C, sealed in a dry environment. | BLDpharm[2] |

Synthesis and Reactivity

Potential Synthetic Pathways

The synthesis of this compound would likely involve the formation of a bond between a triphenylsilyl nucleophile and a trifluoroacetyl electrophile, or vice versa. Two plausible conceptual pathways are outlined below.

It is crucial to note that these are generalized representations and have not been experimentally verified for this specific compound.

Pathway A: Nucleophilic Triphenylsilyl Reagent

This approach would involve the reaction of a triphenylsilyl anion equivalent, such as triphenylsilyllithium or a triphenylsilyl Grignard reagent, with a trifluoroacetyl electrophile like trifluoroacetyl chloride or trifluoroacetic anhydride.

Caption: Conceptual synthesis via a triphenylsilyl nucleophile.

Pathway B: Electrophilic Triphenylsilyl Reagent

Alternatively, a trifluoromethyl anion equivalent could react with an electrophilic triphenylsilyl species. However, generating a trifluoromethyl anion is often more challenging.

Expected Reactivity

As an acylsilane, this compound is expected to exhibit reactivity characteristic of this functional group. The presence of the electron-withdrawing trifluoromethyl group would likely enhance the electrophilicity of the carbonyl carbon.

Key potential reactions include:

-

Nucleophilic Addition: The carbonyl group is susceptible to attack by various nucleophiles.

-

Brook Rearrangement: A common reaction of acylsilanes, involving the migration of the silyl group from carbon to oxygen.

-

Photochemical Reactions: Acylsilanes can undergo unique transformations upon exposure to light.

The general workflow for a hypothetical reaction involving this compound is depicted below.

Caption: General experimental workflow for reactions.

Applications in Drug Development

The incorporation of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound, as a trifluoromethylating agent, has potential applications in the synthesis of novel pharmaceutical candidates.

While no specific signaling pathways involving this exact molecule have been documented, its role would be as a synthetic intermediate in the creation of biologically active molecules. The logical relationship of its application in drug discovery is outlined below.

Caption: Role in the drug discovery process.

Conclusion

This compound is a specialized reagent with potential utility in organic synthesis and drug discovery. However, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, physical properties, and spectroscopic characterization. The information presented in this guide is based on general principles of acylsilane chemistry and data from chemical suppliers. Further experimental investigation and publication are necessary to fully elucidate the properties and reactivity of this compound for the benefit of the research community.

References

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone, a specialized organosilicon compound. This document details its physicochemical properties, outlines relevant synthetic protocols, and discusses its potential applications, particularly in the context of medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this exact molecule, this guide incorporates illustrative experimental protocols and spectroscopic data from closely related acylsilanes and trifluoromethyl ketones to provide a practical framework for researchers.

Introduction

This compound, also known as trifluoroacetyltriphenylsilane, is a member of the acylsilane family of compounds. These molecules are characterized by a carbonyl group directly bonded to a silicon atom. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the carbonyl carbon, making it highly electrophilic. The triphenylsilyl moiety provides steric bulk and influences the compound's solubility and electronic properties.

The unique chemical nature of acylsilanes, combined with the properties imparted by the trifluoromethyl group, makes this compound a compound of interest for advanced organic synthesis. Trifluoromethyl ketones are a well-established class of building blocks in drug discovery, known for their ability to act as transition-state analogs and covalent inhibitors of various enzymes.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₂₀H₁₅F₃OSi |

| Molecular Weight | 356.41 g/mol |

| CAS Number | 141334-25-0 |

| Appearance | Expected to be a solid |

| Solubility | Soluble in common organic solvents |

| ¹H NMR (CDCl₃) | ~7.4-7.8 ppm (m, 15H, Ar-H) |

| ¹³C NMR (CDCl₃) | ~195-205 (q, C=O), ~115-120 (q, CF₃), 128-136 (Ar-C) |

| ¹⁹F NMR (CDCl₃) | ~ -70 to -80 ppm (s) |

| IR (thin film) | ~1680-1700 cm⁻¹ (C=O stretch) |

Synthesis and Reactivity

General Synthetic Approach

The synthesis of acylsilanes can be achieved through several methods. A common approach involves the reaction of a silyl anion with an acylating agent. For this compound, a plausible synthetic route would involve the reaction of triphenylsilyllithium with a trifluoroacetylating agent, such as trifluoroacetic anhydride or S-ethyl trifluoroacetate.

Illustrative Experimental Protocol: Synthesis of an Acylsilane

This protocol is a general representation for the synthesis of acylsilanes and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Triphenylchlorosilane

-

Lithium metal

-

Anhydrous tetrahydrofuran (THF)

-

Trifluoroacetic anhydride

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A solution of triphenylchlorosilane in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere.

-

The solution is cooled to 0 °C, and freshly cut lithium metal is added in small portions.

-

The reaction mixture is stirred at room temperature until the lithium is consumed and a deep red solution of triphenylsilyllithium is formed.

-

In a separate flask, a solution of trifluoroacetic anhydride in anhydrous THF is prepared and cooled to -78 °C.

-

The triphenylsilyllithium solution is slowly added cannula to the trifluoroacetic anhydride solution at -78 °C.

-

The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Applications in Drug Discovery and Organic Synthesis

The trifluoromethyl ketone moiety is a key pharmacophore in medicinal chemistry. Its strong electrophilicity allows it to form reversible covalent bonds with nucleophilic residues (such as serine or cysteine) in enzyme active sites. This property has been exploited in the design of potent enzyme inhibitors.

Beyond its potential as a bioactive molecule, this compound can serve as a versatile building block in organic synthesis. The silyl group can be replaced in various transformations, and the trifluoromethyl group can direct reactions or be incorporated into more complex fluorinated molecules.

Conclusion

This compound is a specialized reagent with significant potential in both medicinal chemistry and synthetic organic chemistry. Its unique combination of a highly electrophilic trifluoromethyl ketone and a bulky triphenylsilyl group offers opportunities for the development of novel enzyme inhibitors and as a building block for complex fluorinated molecules. While detailed experimental data for this specific compound is sparse, the principles of acylsilane and trifluoromethyl ketone chemistry provide a strong foundation for its application in research and development. Further studies are warranted to fully explore the synthetic utility and biological activity of this and related compounds.

An In-depth Technical Guide to the Predicted NMR Spectrum of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed prediction and interpretation of the ¹H, ¹³C, ¹⁹F, and ²⁹Si Nuclear Magnetic Resonance (NMR) spectra for 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone. Due to the absence of publicly available experimental spectra for this specific compound, the data presented herein are predicted based on established chemical shift ranges and coupling constants from analogous structures and functional groups. This document also outlines a comprehensive experimental protocol for the acquisition of such spectra.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for each relevant nucleus in this compound. Predictions are referenced to tetramethylsilane (TMS) for ¹H, ¹³C, and ²⁹Si, and to CFCl₃ for ¹⁹F.

Predicted ¹H NMR Data

| Protons | Predicted δ (ppm) | Multiplicity | Notes |

| Phenyl (15H) | 7.4 - 7.8 | Multiplet | The aromatic protons of the three phenyl groups are expected to appear as a complex multiplet in the typical downfield region for aromatic compounds. |

Predicted ¹³C NMR Data

| Carbon | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Notes |

| C=O | 190 - 200 | Quartet | ²J(C-F) ≈ 30 - 40 | The carbonyl carbon is deshielded and coupled to the three fluorine atoms on the adjacent carbon. |

| CF₃ | 115 - 125 | Quartet | ¹J(C-F) ≈ 280 - 290 | The trifluoromethyl carbon shows a characteristic large one-bond coupling to the three fluorine atoms. |

| Phenyl (ipso) | 130 - 135 | Singlet | The carbon directly attached to the silicon atom. | |

| Phenyl (ortho) | 135 - 140 | Singlet | ||

| Phenyl (meta) | 128 - 132 | Singlet | ||

| Phenyl (para) | 132 - 136 | Singlet |

Predicted ¹⁹F NMR Data

| Fluorine | Predicted δ (ppm) | Multiplicity | Notes |

| CF₃ | -70 to -85 | Singlet | The chemical shift for trifluoroacetyl groups can vary based on the electronic environment and solvent.[1][2][3] A singlet is expected in a proton-decoupled spectrum. |

Predicted ²⁹Si NMR Data

| Silicon | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Notes |

| SiPh₃ | -10 to -25 | Quartet | ³J(Si-F) ≈ 1 - 5 | The silicon chemical shift is influenced by the attached phenyl and trifluoroacetyl groups. A small coupling to the three fluorine atoms over three bonds is anticipated. |

Experimental Protocols

This section outlines a detailed methodology for the acquisition of high-quality NMR spectra for this compound.

2.1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆ or benzene-d₆.

-

Concentration:

-

For ¹H NMR, dissolve 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[4]

-

For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

-

For ²⁹Si NMR, which is a low sensitivity nucleus, a concentrated sample is crucial.[5]

-

-

Procedure:

-

Weigh the desired amount of the sample into a clean, dry vial.

-

Add the deuterated solvent and ensure complete dissolution. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

-

The final sample height in the tube should be approximately 4-5 cm (0.6-0.7 mL).[6][7]

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H, ¹³C, and ²⁹Si spectra (δ = 0.00 ppm).

2.2. NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz). These may need to be optimized for the specific instrument and sample.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8-16 scans should be sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range of -2 to 12 ppm is typically adequate.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans may be necessary depending on the concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range of 0 to 220 ppm is standard.

¹⁹F NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment, often with proton decoupling.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: A range appropriate for trifluoroacetyl groups, for example, -60 to -90 ppm.[1][2][3]

²⁹Si NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment, potentially with polarization transfer techniques like DEPT or INEPT to enhance sensitivity.

-

Number of Scans: A large number of scans will likely be required due to the low sensitivity and long relaxation times of ²⁹Si.

-

Relaxation Delay (d1): Longer delays (5-10 seconds or more) may be necessary, or the use of a relaxation agent like chromium(III) acetylacetonate.

-

Spectral Width: A wide spectral width is recommended, for example, -150 to 50 ppm.[5]

Visualizations

3.1. Molecular Structure and Key Atoms

Caption: Molecular structure of this compound.

3.2. Predicted Key NMR Couplings

Caption: Predicted significant J-coupling interactions.

3.3. Experimental and Analytical Workflow

References

- 1. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species | Semantic Scholar [semanticscholar.org]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 6. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 7. ucl.ac.uk [ucl.ac.uk]

An In-depth Technical Guide to the Infrared Spectrum of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of the organosilicon compound 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone. Due to the limited availability of a complete, experimentally verified spectrum in public databases, this guide focuses on the predicted vibrational frequencies based on the characteristic absorptions of its constituent functional groups. This information is crucial for researchers working with this and similar molecules in fields such as organic synthesis, materials science, and pharmaceutical development, enabling them to identify and characterize these compounds.

Data Presentation: Predicted Vibrational Frequencies

The infrared spectrum of this compound is characterized by the vibrational modes of its key functional groups: the trifluoroacetyl group, the carbonyl group adjacent to a silicon atom (acylsilane), and the triphenylsilyl group. The expected absorption bands are summarized in the table below. These ranges are derived from established correlations for organosilicon compounds and fluorinated ketones.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| ~3100 - 3000 | C-H stretch (aromatic) | Medium to Weak | Characteristic of the phenyl groups attached to the silicon atom. |

| ~1645 - 1625 | C=O stretch (acylsilane) | Strong | The carbonyl stretch in acylsilanes is typically found at a lower frequency compared to simple ketones due to the electronic effects of the silicon atom. The adjacent trifluoromethyl group may cause a slight shift. |

| ~1600, ~1480, ~1430 | C=C stretch (aromatic ring) | Medium to Weak | Multiple bands are expected due to the vibrations of the phenyl rings. |

| ~1350 - 1100 | C-F stretch | Strong | The trifluoromethyl group will exhibit strong absorption bands in this region. |

| ~1120 - 1100 | Si-Ph stretch (silicon-phenyl) | Strong | A characteristic sharp and strong absorption for compounds containing a silicon-phenyl bond. |

| ~740 - 690 | C-H out-of-plane bend (aromatic monosubstituted) | Strong | Strong bands in this region are indicative of the monosubstituted phenyl rings of the triphenylsilyl group. |

Experimental Protocols

Obtaining a high-quality IR spectrum of a solid sample like this compound requires proper sample preparation. The following are two common and effective methods.

Method 1: Thin Solid Film Deposition

This method is suitable for soluble, non-volatile solids and is often the simplest to perform.

Materials:

-

This compound sample

-

Volatile solvent (e.g., acetone, dichloromethane)

-

Infrared-transparent salt plates (e.g., NaCl or KBr)

-

Pipette or dropper

-

Desiccator for storage of salt plates

Procedure:

-

Ensure the salt plates are clean and dry. If necessary, polish them with a suitable abrasive and rinse with a dry, volatile solvent.

-

Dissolve a small amount (a few milligrams) of the solid sample in a minimal amount of a volatile solvent.

-

Using a pipette, apply a few drops of the resulting solution to the surface of one salt plate.

-

Allow the solvent to evaporate completely, which will leave a thin, even film of the solid sample on the plate. Gentle warming can expedite this process, but care should be taken to avoid decomposing the sample.

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire the infrared spectrum according to the instrument's operating procedures. A background spectrum of the clean, empty salt plate should be taken first and subtracted from the sample spectrum.

Method 2: Potassium Bromide (KBr) Pellet

This technique is ideal for solids that are not soluble in suitable IR-transparent solvents or for obtaining a spectrum of the compound in a solid matrix.

Materials:

-

This compound sample

-

Dry, finely ground potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press with die set

-

Vacuum pump (optional, but recommended)

Procedure:

-

Weigh out approximately 1-2 mg of the solid sample and about 100-200 mg of dry KBr. The ratio is typically 1:100.

-

Grind the KBr alone in a clean, dry agate mortar to a very fine powder.

-

Add the sample to the mortar and grind the mixture thoroughly for several minutes to ensure a homogeneous dispersion of the sample within the KBr matrix.

-

Transfer the powdered mixture into the die of a pellet press.

-

Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. Applying a vacuum to the die during pressing can help remove trapped air and moisture, resulting in a clearer pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire the infrared spectrum. A background spectrum should be run with an empty sample holder.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometric analysis of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone. Due to the absence of a publicly available mass spectrum for this specific compound, this document presents a predicted fragmentation pattern based on the known mass spectrometric behavior of its core structures: trifluoroacetophenone and the triphenylsilyl group. This guide offers a comprehensive theoretical framework for researchers analyzing this and structurally related molecules, including detailed experimental protocols and data presentation.

Introduction

This compound is a specialized organosilicon compound of interest in synthetic chemistry and potentially in drug development due to the unique properties conferred by the trifluoromethyl and triphenylsilyl moieties. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such novel compounds. This guide outlines the expected behavior of this compound under mass spectrometric conditions, providing a predictive framework for analysis.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is anticipated to be characterized by cleavages at the Si-C and C-C bonds adjacent to the carbonyl group. The fragmentation pattern is predicted by combining the known fragmentation of 2,2,2-trifluoro-1-phenylethanone with that of triphenylsilyl compounds.

Predicted Fragmentation Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

| Predicted m/z | Proposed Fragment Ion | Formula | Notes |

| 356 | [M]⁺ | C₂₀H₁₅F₃OSi | Molecular Ion |

| 337 | [M - F]⁺ | C₂₀H₁₅F₂OSi | Loss of a fluorine atom |

| 287 | [M - CF₃]⁺ | C₂₀H₁₅OSi | Loss of the trifluoromethyl radical |

| 259 | [Si(C₆H₅)₃]⁺ | C₁₈H₁₅Si | Triphenylsilyl cation (likely a prominent peak) |

| 199 | [C₁₂H₁₀Si]⁺ | C₁₂H₁₀Si | Loss of a phenyl group from the triphenylsilyl cation |

| 181 | [C₁₂H₉Si]⁺ | C₁₂H₉Si | Further fragmentation of the triphenylsilyl group |

| 105 | [C₆H₅CO]⁺ | C₇H₅O | Benzoyl cation, from cleavage of the Si-C bond |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation |

| 69 | [CF₃]⁺ | CF₃ | Trifluoromethyl cation |

Fragmentation Pathway

The expected fragmentation pathway for this compound is initiated by the ionization of the molecule. The primary fragmentation events are predicted to be the cleavage of the bond between the silicon atom and the carbonyl carbon, and the loss of the trifluoromethyl group.

Experimental Protocols

A standard approach for analyzing this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) due to its anticipated volatility.

Sample Preparation

-

Dissolution: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Dilution: Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

-

Vial Transfer: Transfer the final solution to a standard 2 mL GC-MS autosampler vial.

GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 300 °C.

-

Hold: 5 minutes at 300 °C.

-

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis.

Signaling Pathways and Logical Relationships

While this compound is not directly implicated in known biological signaling pathways, its structural motifs are relevant in drug design. The logical relationship for its analysis is based on the independent fragmentation of its constituent parts.

Conclusion

This technical guide provides a predictive framework for the mass spectrometric analysis of this compound. By understanding the expected fragmentation patterns and employing the detailed experimental protocols, researchers and scientists can effectively identify and characterize this and similar novel compounds. The provided visualizations of the fragmentation pathway, experimental workflow, and logical relationships offer a clear and concise summary of the analytical approach.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a public domain crystal structure determination for 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone, including its Crystallographic Information File (CIF), is not available in the Cambridge Structural Database (CSD) or through extensive literature searches. This guide, therefore, outlines the established methodologies and expected structural characteristics for this compound based on known chemical principles and data from analogous structures. It serves as a comprehensive framework for researchers undertaking the synthesis and crystallographic analysis of this and related silyl ketones.

Introduction

This compound is a fascinating molecule at the intersection of organosilicon and fluorine chemistry. The presence of the bulky triphenylsilyl group adjacent to a trifluoroacetyl moiety suggests unique electronic and steric properties that are of significant interest in fields ranging from medicinal chemistry to materials science. The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly modulate the pharmacokinetic and physicochemical properties of bioactive molecules. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for elucidating structure-activity relationships, designing novel derivatives, and predicting its reactivity.

This technical guide provides a detailed overview of the probable synthetic routes and the comprehensive experimental workflow for determining the single-crystal X-ray structure of this compound.

Synthesis and Crystallization

The synthesis of α-silyl ketones is a well-established field, offering several potential routes to this compound.

2.1. Synthetic Protocols

A probable synthetic approach involves the acylation of a triphenylsilyl anion equivalent with a trifluoroacetylating agent.

Table 1: Proposed Synthetic Protocol for this compound

| Step | Procedure | Reagents and Conditions | Purpose |

| 1 | Generation of Triphenylsilyllithium | Triphenylchlorosilane, Lithium metal | Formation of the nucleophilic silyl anion. |

| 2 | Acylation | Ethyl trifluoroacetate | Introduction of the trifluoroacetyl group. |

| 3 | Work-up | Saturated aqueous NH₄Cl, Diethyl ether | Quenching of the reaction and extraction of the product. |

| 4 | Purification | Column chromatography (Silica gel) | Isolation of the pure product. |

2.2. Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization.

Table 2: General Crystallization Techniques

| Method | Description | Solvent Systems |

| Slow Evaporation | The solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing the concentration until saturation is reached and crystals form. | Dichloromethane, Chloroform, Ethyl acetate, Hexane |

| Vapor Diffusion | A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent (anti-solvent). The vapor of the volatile solvent slowly diffuses into the anti-solvent, inducing crystallization. | Dichloromethane/Hexane, Acetone/Pentane |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth. | Toluene, Ethanol, Acetonitrile |

Single-Crystal X-ray Diffraction

The definitive method for determining the molecular structure of a crystalline solid is single-crystal X-ray diffraction.

3.1. Experimental Workflow

The process of determining a crystal structure can be broken down into several key stages, as illustrated in the following workflow diagram.

Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.

3.2. Detailed Experimental Protocols

Table 3: Protocol for Single-Crystal X-ray Diffraction

| Stage | Detailed Procedure | Instrumentation/Software |

| Crystal Mounting | A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant. | Micromanipulator, Cryoloop |

| Data Collection | The mounted crystal is cooled (typically to 100 K) and exposed to a monochromatic X-ray beam. Diffraction data are collected over a range of crystal orientations. | Bruker/Rigaku Diffractometer with a CCD or CMOS detector |

| Data Processing | The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects, absorption). | Software suites like CrysAlisPro, SAINT, or XDS |

| Structure Solution | The initial atomic positions are determined from the processed data using methods such as Direct Methods or Patterson synthesis. | SHELXT, SIR |

| Structure Refinement | The atomic coordinates and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors. | SHELXL |

| Validation | The final structural model is validated using crystallographic software to check for geometric consistency and other potential issues. | PLATON, checkCIF |

Expected Structural Features and Data

While the precise crystallographic data for this compound is not available, we can anticipate several key structural features based on related molecules.

4.1. Molecular Structure

The molecule will consist of a central silicon atom tetrahedrally bonded to three phenyl rings and the trifluoroacetyl moiety. The triphenylsilyl group will likely adopt a propeller-like conformation.

Figure 2. A simplified diagram showing the connectivity in this compound.

4.2. Anticipated Crystallographic Data

The following table presents a hypothetical but chemically reasonable set of crystallographic parameters for this compound, which would be determined through the experimental process described above.

Table 4: Hypothetical Crystallographic Data Summary

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| Unit Cell Dimensions | |

| a (Å) | 10 - 15 |

| b (Å) | 12 - 18 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 2500 - 4000 |

| Z (molecules/unit cell) | 4 or 8 |

| Density (calculated) (g/cm³) | 1.2 - 1.4 |

| Key Bond Lengths (Å) | |

| Si-C(keto) | 1.90 - 1.95 |

| Si-C(phenyl) | 1.85 - 1.90 |

| C=O | 1.20 - 1.25 |

| C-C(F₃) | 1.50 - 1.55 |

| C-F | 1.30 - 1.35 |

| **Key Bond Angles (°) ** | |

| C(phenyl)-Si-C(phenyl) | 108 - 112 |

| C(phenyl)-Si-C(keto) | 108 - 112 |

| Si-C-O | 115 - 120 |

| Si-C-C(F₃) | 118 - 122 |

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, this guide provides a robust framework for its synthesis, crystallization, and structural determination via single-crystal X-ray diffraction. The anticipated structural parameters and molecular geometry offer a valuable starting point for researchers interested in the solid-state properties of this and related compounds. The elucidation of its precise crystal structure will undoubtedly provide significant insights into the interplay of steric and electronic effects in organosilicon compounds and pave the way for the rational design of new molecules with tailored properties for applications in drug development and materials science.

An In-depth Technical Guide to the Stability and Reactivity of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of the organosilicon compound, 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone. This molecule, featuring a trifluoroacetyl group attached to a triphenylsilyl moiety, presents unique chemical characteristics relevant to organic synthesis and drug development. This document consolidates available data on its synthesis, stability under various conditions, and its behavior in the presence of nucleophilic and electrophilic reagents. Experimental protocols, where available in the public domain, are detailed, and key reaction pathways are visualized to facilitate a deeper understanding of its chemical transformations.

Introduction

This compound, also known as trifluoroacetyltriphenylsilane, is a ketone bearing a silicon atom alpha to the carbonyl group. The presence of the highly electronegative trifluoromethyl group significantly influences the reactivity of the carbonyl center, making it a point of interest for various chemical transformations. The triphenylsilyl group, with its steric bulk and electronic effects, further modulates the molecule's stability and reaction pathways. This guide aims to provide a detailed exploration of these properties for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 141334-25-0 | [1][2][3][4][5] |

| Molecular Formula | C₂₀H₁₅F₃OSi | [3][4] |

| Molecular Weight | 356.41 g/mol | [1][3] |

| Appearance | Not explicitly stated in searched literature. | |

| Storage Conditions | Sealed in a dry environment at 2-8°C. | [1] |

Stability

Thermal Stability

Hydrolytic Stability

Acylsilanes are known to be susceptible to hydrolysis, particularly under basic conditions. The reaction typically proceeds via a Brook rearrangement mechanism, initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This leads to the formation of a silanol and the corresponding aldehyde.

While specific kinetic data for the hydrolysis of this compound is not available, the strong electron-withdrawing effect of the trifluoromethyl group is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and subsequent hydrolysis.

Reactivity

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of this compound could not be definitively identified in the searched literature. However, a general approach to synthesizing similar acylsilanes involves the reaction of a silyl anion with an appropriate acylating agent. For instance, the Friedel-Crafts acylation of phenyltrimethylsilane with trifluoroacetic anhydride has been studied for the preparation of 1-(3-trimethylsilylphenyl)-2,2,2-trifluoroethanone, suggesting a possible synthetic route.[6]

A plausible, though unconfirmed, synthetic pathway is illustrated below:

Caption: Plausible synthetic route to the target compound.

Reactivity with Nucleophiles

The carbonyl group in this compound is highly electrophilic due to the adjacent trifluoromethyl group. This makes it a prime target for a variety of nucleophiles.

A key reaction of α-silyl ketones is the Brook rearrangement. Upon nucleophilic addition to the carbonyl carbon, the resulting α-silyl alkoxide can undergo a rearrangement where the silyl group migrates from the carbon to the oxygen atom. This process is driven by the formation of a strong Si-O bond. The resulting carbanion can then be trapped by an electrophile.

Caption: The Brook rearrangement pathway.

Reactions with strong nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi) are expected to proceed via nucleophilic addition to the carbonyl group. This would lead to the formation of a tertiary alcohol after acidic workup. The initial adduct, an α-silyl alkoxide, could potentially undergo the Brook rearrangement depending on the reaction conditions and the nature of the R group.

Table 2: Predicted Products from Reactions with Organometallic Reagents

| Reagent | Predicted Intermediate | Predicted Final Product (after workup) |

| Grignard Reagent (RMgX) | α-Silyl magnesium alkoxide | Tertiary alcohol |

| Organolithium Reagent (RLi) | α-Silyl lithium alkoxide | Tertiary alcohol |

A detailed experimental protocol for these reactions with this compound is not currently available in the surveyed literature.

Reactivity with Electrophiles

Due to the electron-withdrawing nature of the trifluoroacetyl group, the triphenylsilyl moiety is not expected to be highly susceptible to electrophilic attack on the phenyl rings. The primary site of electrophilic interaction would likely be the carbonyl oxygen.

Spectroscopic Data

Table 3: Predicted Spectroscopic Features

| Technique | Predicted Features |

| ¹H NMR | Complex multiplet in the aromatic region (δ 7-8 ppm) corresponding to the phenyl protons. |

| ¹³C NMR | Signals for the phenyl carbons, a downfield signal for the carbonyl carbon, and a quartet for the trifluoromethyl carbon due to C-F coupling. |

| ¹⁹F NMR | A singlet in the typical region for a CF₃ group attached to a carbonyl. |

| ²⁹Si NMR | A signal characteristic of a tetraorganosilane. |

| IR Spectroscopy | A strong absorption band for the C=O stretching vibration, likely at a higher frequency than a typical ketone due to the electron-withdrawing trifluoromethyl group. |

| Mass Spectrometry | A molecular ion peak (M⁺) and characteristic fragmentation patterns involving cleavage of the Si-C(O) bond and loss of phenyl groups. |

Applications in Drug Development and Research

The unique reactivity of this compound makes it a potentially valuable building block in organic synthesis. The trifluoromethyl group is a common motif in many pharmaceutical compounds, and methods for its introduction are of great interest. The ability of this compound to undergo nucleophilic additions and subsequent rearrangements could be exploited to create complex molecular architectures. For example, its use as a pharmaceutical intermediate in the production of the vermifuge Lotilaner highlights its importance in the synthesis of complex molecules.[7]

Experimental Protocols (General)

While specific protocols for this compound are not available, the following are general procedures for reactions involving similar compounds. Caution: These are generalized protocols and should be adapted and optimized with appropriate safety precautions.

General Procedure for Nucleophilic Addition of a Grignard Reagent to an Acylsilane

-

To a solution of the acylsilane in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -78 °C), add the Grignard reagent dropwise.

-

Stir the reaction mixture at the low temperature for a specified period.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

Caption: General workflow for a Grignard reaction.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry, stemming from the interplay of its trifluoroacetyl and triphenylsilyl functionalities. While a comprehensive experimental dataset on its stability and reactivity is not yet publicly available, this guide provides a foundational understanding based on the known chemistry of related acylsilanes and trifluoromethyl ketones. Further research into the specific reaction parameters and stability profile of this compound is warranted to fully unlock its synthetic utility for the development of novel pharmaceuticals and other advanced materials.

References

The Emergence of a Niche Reagent: A Technical Guide to 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,2,2-Trifluoro-1-(triphenylsilyl)ethanone, with the CAS number 141334-25-0, is a fluorinated organosilicon compound. Its structure, featuring a trifluoroacetyl group attached to a triphenylsilyl moiety, suggests its utility as a reagent for the introduction of the trifluoromethyl (CF₃) group in organic synthesis. The CF₃ group is of significant interest in drug development and materials science due to its unique electronic properties, metabolic stability, and ability to enhance binding affinity and lipophilicity. This guide aims to provide a detailed technical overview of this compound, addressing its synthesis, properties, and potential applications.

Physicochemical Properties

The known properties of this compound are summarized in the table below. This information is primarily sourced from commercial suppliers.

| Property | Value |

| CAS Number | 141334-25-0 |

| Molecular Formula | C₂₀H₁₅F₃OSi |

| Molecular Weight | 356.41 g/mol |

| Appearance | Not specified (likely a solid) |

| Purity | Typically available at ≥95% |

| Storage Conditions | Store at 2-8°C to ensure stability |

Proposed Synthesis

While a specific literature procedure for the synthesis of this compound is not documented, a logical synthetic approach can be inferred from the preparation of analogous aryl and alkyl trifluoromethyl ketones. The most plausible method involves the reaction of a triphenylsilyl organometallic reagent with a trifluoroacetylating agent. A proposed reaction scheme is the acylation of triphenylsilyllithium with ethyl trifluoroacetate.

Proposed Reaction Pathway

Caption: Proposed synthesis of this compound.

Detailed Hypothetical Experimental Protocol

Disclaimer: The following protocol is a proposed method based on established chemical principles and has not been experimentally verified. Appropriate safety precautions and small-scale trials are strongly recommended.

Objective: To synthesize this compound via the nucleophilic acylation of triphenylsilyllithium with ethyl trifluoroacetate.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Triphenylsilane | (C₆H₅)₃SiH | 260.42 | 10.0 | 2.60 g |

| n-Butyllithium (2.5 M in hexanes) | CH₃(CH₂)₃Li | 64.06 | 11.0 | 4.4 mL |

| Ethyl trifluoroacetate | CF₃COOCH₂CH₃ | 142.08 | 12.0 | 1.1 mL |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 50 mL |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | 20 mL |

| Diethyl ether | (C₂H₅)₂O | 74.12 | - | 50 mL |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | q.s. |

Procedure:

-

Preparation of Triphenylsilyllithium:

-

A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum is charged with triphenylsilane (2.60 g, 10.0 mmol).

-

The flask is purged with argon, and anhydrous THF (30 mL) is added via syringe. The solution is cooled to 0 °C in an ice bath.

-

n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) is added dropwise via syringe over 10 minutes.

-

The reaction mixture is stirred at 0 °C for 1 hour, during which the solution may change color, indicating the formation of the silyllithium reagent.

-

-

Acylation Reaction:

-

In a separate flame-dried flask, ethyl trifluoroacetate (1.1 mL, 12.0 mmol) is dissolved in anhydrous THF (20 mL) under an argon atmosphere and cooled to -78 °C using a dry ice/acetone bath.

-

The freshly prepared solution of triphenylsilyllithium is slowly transferred to the ethyl trifluoroacetate solution via a cannula.

-

The reaction mixture is stirred at -78 °C for 2 hours.

-

-

Work-up and Isolation:

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at -78 °C.

-

The mixture is allowed to warm to room temperature.

-

The aqueous layer is extracted with diethyl ether (2 x 25 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, this compound.

-

Expected Outcome: A solid product. The yield and full characterization would require experimental determination.

Potential Applications and Signaling Pathways

Due to the presence of the trifluoroacetyl group, this compound is a potential precursor for various trifluoromethyl-containing compounds. Its applications are likely to be in the realm of synthetic methodology development.

Experimental Workflow: Application in Synthesis

The primary utility of this compound would be as a building block. For instance, it could undergo reduction to the corresponding alcohol, which can then be used in further synthetic transformations.

Methodological & Application

2,2,2-Trifluoro-1-(triphenylsilyl)ethanone as a trifluoromethylating agent

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone: A Specialized Building Block for Complex Fluorinated Molecules

Authored by a Senior Application Scientist

This guide provides a detailed exploration of this compound, designed for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple datasheet, this document delves into the compound's synthesis, its fundamental reactivity, and its strategic applications in modern organic synthesis. We will critically evaluate its role and clarify its function not as a conventional trifluoromethylating agent, but as a sophisticated trifluoromethylated building block.

The Strategic Importance of the Trifluoromethyl Group

The introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern molecular design, particularly in the pharmaceutical and agrochemical industries.[1][2] Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4]

The methods for installing a CF₃ group are broadly categorized by the nature of the trifluoromethyl source:

-

Nucleophilic ("CF₃⁻") Reagents : These deliver a trifluoromethyl anion equivalent to an electrophilic center. The most prominent example is the Ruppert-Prakash reagent (TMSCF₃), which is highly effective for carbonyl compounds.[5][6][7]

-

Electrophilic ("CF₃⁺") Reagents : These transfer a trifluoromethyl cation equivalent to a nucleophilic substrate. Togni's and Umemoto's reagents fall into this class.[4][8]

-

Radical ("CF₃•") Reagents : These generate a trifluoromethyl radical, enabling a different set of transformations, often used for functionalizing arenes and heteroarenes.[8]

Within this context, it is crucial to properly classify the role of this compound. While it contains the coveted CF₃ moiety, its primary utility stems from the reactivity of its ketone functional group, making it a valuable architectural component rather than a donor of the CF₃ group itself.

Synthesis and Physicochemical Properties

This compound is a specialty ketone that combines the features of a trifluoromethyl group and a bulky triphenylsilyl moiety.

Plausible Synthetic Route: Friedel-Crafts Acylation

While dedicated process research for this specific molecule is not widely published, a logical synthetic approach is the Friedel-Crafts acylation of triphenylsilane. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group. A similar methodology has been documented for the synthesis of related silyl-aryl ketones.[9]

The proposed reaction proceeds by activating trifluoroacetic anhydride with a Lewis acid, such as aluminum chloride, to generate a highly electrophilic trifluoroacetyl cation. This electrophile then attacks the electron-rich phenyl ring of the triphenylsilane.

Diagram 1: Proposed Synthesis via Friedel-Crafts Acylation

Caption: Proposed synthetic pathway for this compound.

Physicochemical Data

The key properties of the title compound are summarized below for easy reference by laboratory professionals.

| Property | Value | Source |

| CAS Number | 141334-25-0 | [10][11] |

| Molecular Formula | C₂₀H₁₅F₃OSi | [10] |

| Molecular Weight | 356.41 g/mol | [10] |

| Appearance | White to off-white powder/solid | General Observation |

| Storage | Store at 2-8°C, away from moisture | [10] |

Application Notes: A Trifluoromethylated Ketone Building Block

From a mechanistic standpoint, this compound is not a trifluoromethylating agent. The carbon-carbon bond between the carbonyl and the CF₃ group is exceptionally strong and not prone to cleavage to release a CF₃⁻ anion. This is in stark contrast to the Ruppert-Prakash reagent, where the silicon-carbon bond is readily activated by a nucleophile to release the trifluoromethide anion.[7]

The true synthetic value of this reagent lies in the reactivity of its ketone functionality, which is highly activated by the adjacent electron-withdrawing CF₃ group. This makes the carbonyl carbon an excellent electrophile for a variety of transformations.

Application Note 1: Nucleophilic Addition for Tertiary Alcohol Synthesis

The activated carbonyl is highly susceptible to attack by organometallic reagents such as Grignard reagents (R-MgX) or organolithiums (R-Li). This reaction provides a straightforward route to chiral or achiral tertiary alcohols bearing trifluoromethyl, triphenylsilyl, and a variable 'R' group.

Diagram 2: Workflow for Nucleophilic Addition

Caption: General experimental workflow for nucleophilic addition to the title ketone.

Protocol 1: Synthesis of 2,2,2-Trifluoro-1-phenyl-1-(triphenylsilyl)propan-1-ol

-

Preparation : Under an inert atmosphere (Argon), add this compound (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve the ketone in anhydrous tetrahydrofuran (THF).

-

Reaction : Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition : Slowly add a solution of phenylmagnesium bromide (1.1 eq) in THF via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Monitoring : Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching : Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

-

Workup : Transfer the mixture to a separatory funnel, add diethyl ether, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary alcohol.

Application Note 2: Olefination via Wittig Reaction

The ketone can be converted into a variety of trifluoromethylated, silylated alkenes using the Wittig reaction. This transformation is valuable for creating complex scaffolds where the double bond can be further functionalized.[12]

Protocol 2: Synthesis of 1,1,1-Trifluoro-2-phenyl-2-(triphenylsilyl)ethene

-

Ylide Preparation : In a flame-dried flask under argon, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool to 0 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise to generate the deep red phosphonium ylide.

-

Reaction : After stirring for 30 minutes at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Completion : Allow the reaction to warm to room temperature and stir overnight.

-

Workup : Quench the reaction with water and extract with ethyl acetate. The triphenylphosphine oxide byproduct often precipitates and can be partially removed by filtration.

-

Purification : Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via column chromatography to isolate the target alkene.

Comparative Analysis: Building Block vs. Trifluoromethylating Agent

To provide clarity for researchers selecting a reagent, the following table contrasts the properties and role of this compound with established trifluoromethylating agents.

| Feature | This compound | Ruppert-Prakash Reagent (TMSCF₃) | Togni's Reagent (Electrophilic) |

| Reagent Type | Trifluoromethylated Building Block | Nucleophilic "CF₃⁻" Source | Electrophilic "CF₃⁺" Source |

| Primary Role | Provides a CF₃-C(O)- scaffold | Donates a CF₃ group | Donates a CF₃ group |

| Mechanism | Reacts at the carbonyl center | Releases CF₃⁻ via Si-C bond activation[7][13] | Transfers CF₃⁺ from a hypervalent iodine |

| Typical Substrates | Organometallics, Ylides, Reducing Agents | Aldehydes, Ketones, Imines, Esters[4] | Arenes, Enolates, Alkenes, Thiols[4] |

| Activation | No activation needed (inherently electrophilic) | Requires a nucleophilic initiator (e.g., TBAF)[6] | Can be promoted by catalysts or light |

Safety and Handling

As a fine chemical, this compound requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) is not universally available, precautions for similar trifluoromethyl ketones and organosilanes should be followed.[14][15]

-

Personal Protective Equipment (PPE) : Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[14]

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][17] Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[10] The compound may be sensitive to moisture and strong bases.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly specialized and valuable reagent in organic synthesis. However, it is critical for researchers to recognize its role as a trifluoromethylated building block rather than a trifluoromethylating agent. Its utility arises from the electrophilic nature of its ketone carbonyl, which is activated by the potent electron-withdrawing trifluoromethyl group. This reactivity allows for the construction of complex tertiary alcohols and alkenes that incorporate both the CF₃ and triphenylsilyl moieties, opening avenues for the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound [myskinrecipes.com]

- 11. 2,2,2-TRIFLUORO-1-TRIPHENYLSILANYL-ETHANONE | 141334-25-0 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. mmbio.byu.edu [mmbio.byu.edu]

- 17. fishersci.com [fishersci.com]

Application Notes and Protocols for Trifluoromethylation Using 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a critical strategy in modern drug discovery and development. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone serves as a valuable reagent for the nucleophilic trifluoromethylation of carbonyl compounds, providing a direct pathway to trifluoromethylated alcohols and their derivatives. These products are key building blocks in the synthesis of pharmaceuticals and agrochemicals. This document provides detailed insights into the reaction mechanism, experimental protocols, and expected outcomes for trifluoromethylation reactions utilizing this reagent.

Mechanism of Trifluoromethylation

The trifluoromethylation of carbonyl compounds using this compound proceeds via a nucleophilic addition mechanism, which requires the activation by a catalytic amount of an anionic initiator. The generally accepted mechanism for silyl trifluoromethyl reagents (R₃SiCF₃) involves the formation of a hypervalent siliconate intermediate.[1][2][3][4][5]

The key steps are as follows:

-

Activation of the Silyl Reagent: A nucleophilic initiator, typically a fluoride salt (e.g., CsF, KHF₂, or a quaternary ammonium fluoride), attacks the silicon atom of this compound. This forms a pentacoordinate siliconate intermediate.

-

Formation of the Trifluoromethyl Anion Equivalent: The siliconate intermediate is unstable and can be considered a source of a nucleophilic trifluoromethyl group, although a free trifluoromethyl anion is not necessarily generated in solution.

-

Nucleophilic Attack: The trifluoromethyl group is transferred from the siliconate intermediate to the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a new carbon-carbon bond and a trifluoromethylated alkoxide intermediate.

-

Silyl Ether Formation: The resulting alkoxide is trapped by the triphenylsilyl group, yielding a silylated trifluoromethyl carbinol.

-

Hydrolysis: Subsequent acidic workup cleaves the O-Si bond to afford the final trifluoromethylated alcohol.

Experimental Protocols

The following is a general protocol for the trifluoromethylation of a carbonyl compound using this compound. Reaction conditions should be optimized for each specific substrate.

Materials:

-

This compound

-

Aldehyde or ketone substrate

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Anionic initiator (e.g., Cesium Fluoride, CsF)

-

Anhydrous reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

-

Hydrochloric acid (HCl, 1M solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the aldehyde or ketone (1.0 mmol) and anhydrous THF (5 mL).

-

Add this compound (1.2 to 1.5 equivalents).

-

Add a catalytic amount of the anionic initiator (e.g., CsF, 0.1 to 0.2 equivalents).

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 2 to 24 hours.

-

Upon completion, quench the reaction by adding 1M HCl (5 mL) and stir for 30 minutes to hydrolyze the silyl ether.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated alcohol.

References

- 1. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. research.ed.ac.uk [research.ed.ac.uk]

Application Notes and Protocols for 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on the specific applications of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone is limited. The following application notes and protocols are based on the established principles of organosilicon and fluorine chemistry, drawing analogies to the reactivity of similar acylsilanes and trifluoromethylating agents. The experimental procedures and quantitative data provided are illustrative and may require optimization for specific substrates and reaction conditions.

Introduction

This compound is an organosilicon reagent with significant potential in modern organic synthesis. Its structure, featuring a highly electrophilic trifluoroacetyl group directly bonded to a triphenylsilyl moiety, suggests its utility as a versatile building block for the introduction of the trifluoromethyl (CF₃) group—a critical functional group in many pharmaceuticals, agrochemicals, and advanced materials.[1] The triphenylsilyl group can influence the reactivity of the adjacent carbonyl, potentially offering unique selectivity compared to other trifluoromethylating agents. This document outlines the hypothesized applications of this reagent, focusing on its role in trifluoromethylation reactions, and provides detailed protocols for its use.

Primary Application: Nucleophilic Trifluoromethylation of Carbonyl Compounds